1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Description
1-Bromopropane
1-Bromopropane serves as a versatile solvent in multiple industries:
- Metal and Electronics Manufacturing : Used in vapor degreasing to remove oils and residues from precision components.
- Adhesive Production : Acts as a carrier solvent in spray adhesives due to its rapid evaporation rate.
- Pharmaceutical Intermediates : Employed in alkylation reactions to synthesize quaternary ammonium compounds and agrochemicals.
Table 2: Physical Properties of 1-Bromopropane
| Property | Value |
|---|---|
| Boiling Point | 71 °C |
| Melting Point | -110 °C |
| Density (20°C) | 1.36 g/cm³ |
| Refractive Index | 1.43 |
| Solubility in Water | 2.5 g/L (20°C) |
| Flash Point | 25 °C |
Polycyclic Diazatrienol Derivative
This compound’s relevance lies in its structural novelty:
- Drug Discovery : The hexacyclic nitrogen-containing scaffold is a potential template for kinase inhibitors or GPCR modulators, given the prevalence of similar frameworks in bioactive molecules.
- Synthetic Chemistry : Its stereochemical complexity makes it a challenging target for methodological studies in asymmetric synthesis.
The limited commercial availability of the diazatrienol derivative (evidenced by its absence in major chemical catalogs) suggests it remains primarily a research tool. Academic interest focuses on elucidating its reactivity and potential applications in catalysis or material science.
Properties
Molecular Formula |
C23H33BrN2O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2.C3H7Br/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3-4/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-3H2,1H3/t10-,11+,14-,15+,16?,17+,18?,19-,20+;/m1./s1 |
InChI Key |
DTOLGVCXYPWFAW-SNKWJUJDSA-N |
Isomeric SMILES |
CCCBr.CC[C@@H]1[C@@H]2C[C@@H]3[C@H]4[C@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCCBr.CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
Preparation Methods
Industrial Synthesis
1-Bromopropane (n-propyl bromide) is a bromoalkane with the formula CH3CH2CH2Br. Industrially, it is primarily prepared by:
Free-radical addition of hydrogen bromide to propene : This method yields the anti-Markovnikov product, 1-bromopropane, by adding HBr across the double bond of propene under radical conditions (often initiated by peroxides or UV light). This route is favored industrially due to its efficiency and selectivity.
Substitutive bromination of 1-propanol : This involves converting 1-propanol to 1-bromopropane by replacing the hydroxyl group with bromine. This can be achieved by treating 1-propanol with hydrobromic acid (HBr) in the presence of sulfuric acid, or by using phosphorus tribromide (PBr3).
The reaction with hydrobromic acid proceeds as:
$$
\text{CH}3\text{CH}2\text{CH}2\text{OH} + \text{HBr} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{Br} + \text{H}_2\text{O}
$$
This method is also common in laboratory synthesis due to its straightforwardness and relatively mild conditions.
Alternative Methods
- Hunsdiecker reaction : This involves the decarboxylation of carboxylic acids (e.g., butyric acid) with bromine to yield alkyl bromides, including 1-bromopropane.
Preparation of the Hexacyclic Diaza Compound
The hexacyclic diaza compound described by the stereochemistry (1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol is a highly complex polycyclic structure containing nitrogen atoms and multiple stereocenters.
General Synthetic Strategies
Stepwise construction of polycyclic frameworks : The synthesis typically involves building smaller ring systems and then coupling or cyclizing them to form the hexacyclic core. This may include:
Formation of diaza rings via condensation reactions between amines and suitable electrophiles.
Use of intramolecular cyclization reactions to close multiple rings.
Stereochemical control : The multiple chiral centers require stereoselective synthesis, often achieved by chiral auxiliaries, catalysts, or starting materials with defined stereochemistry.
Functional group transformations : Introduction of ethyl, methyl, and diol groups at specific positions is done through selective alkylation, reduction, or oxidation steps.
Specific Methods (Literature-Based)
Due to the complexity and specificity of this hexacyclic compound, detailed synthetic routes are often proprietary or published in specialized organic synthesis journals. Common approaches include:
Use of multicomponent reactions to assemble the nitrogen-containing rings.
Transition metal-catalyzed cyclizations to form the fused ring system.
Protecting group strategies to allow selective functionalization of hydroxyl groups.
Coupling of 1-Bromopropane with the Hexacyclic Diaza Compound
The final compound is a conjugate of 1-bromopropane and the hexacyclic diaza structure with diol functionalities. Preparation likely involves:
Nucleophilic substitution reactions : The bromine atom in 1-bromopropane can act as a leaving group in substitution reactions with nucleophilic sites (e.g., amines or hydroxyl groups) on the hexacyclic compound.
Alkylation reactions : The 1-bromopropane moiety can be introduced onto the hexacyclic scaffold by alkylation of nitrogen or oxygen atoms under controlled conditions.
Purification and stereochemical verification : Due to the multiple chiral centers, purification by chromatography and stereochemical analysis by NMR, X-ray crystallography, or chiral HPLC is essential.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Free-radical addition of HBr to propene | Propene, HBr, radical initiator (peroxide/UV) | Industrial scale, anti-Markovnikov product |
| 2 | Substitutive bromination of 1-propanol | 1-Propanol, HBr + H2SO4 or PBr3 | Laboratory scale, mild conditions |
| 3 | Synthesis of hexacyclic diaza compound | Multistep organic synthesis, condensation, cyclization | Requires stereochemical control, protecting groups |
| 4 | Coupling via nucleophilic substitution | Hexacyclic compound, 1-bromopropane, base or catalyst | Alkylation of nitrogen/oxygen sites, purification needed |
Research Findings and Considerations
Efficiency and selectivity : The free-radical addition method for 1-bromopropane is efficient but requires control of radical conditions to avoid side products.
Toxicity and safety : 1-Bromopropane is known for its toxicity and potential carcinogenicity, so synthesis and handling require strict safety protocols.
Stereochemical integrity : The hexacyclic compound’s multiple chiral centers necessitate careful synthetic design to maintain stereochemical purity.
Scalability : Industrial preparation of 1-bromopropane is well-established, but the complex hexacyclic compound synthesis is likely limited to specialized laboratory or pilot scales.
Chemical Reactions Analysis
1-Bromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as with hydroxide ions to form propanol.
Elimination Reactions: It can also undergo elimination reactions to form propene.
Addition Reactions: In the presence of hydrogen peroxide, it can react with hydrogen bromide to form 1-bromopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium hydroxide in a mixture of ethanol and water.
Elimination: Hydroxide ions acting as a base.
Addition: Hydrogen bromide in the presence of organic peroxides.
Major Products:
Propanol: From nucleophilic substitution.
Propene: From elimination.
1-Bromopropane: From addition.
Scientific Research Applications
1-Bromopropane: Overview and Applications
Chemical Properties
1-Bromopropane is a haloalkane with the formula C3H7Br. It is primarily used as a solvent in various industrial applications due to its effectiveness and lower toxicity compared to other brominated solvents.
Key Applications
- Solvent in Organic Synthesis : 1-Bromopropane is widely used as a solvent for reactions involving nucleophilic substitution due to its ability to dissolve a wide range of organic compounds.
- Replacement for Harmful Solvents : It serves as an alternative to chlorinated solvents which are more harmful to human health and the environment.
- Intermediate in Chemical Synthesis : The compound is utilized as an intermediate in synthesizing other chemical compounds such as pharmaceuticals and agrochemicals.
(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol: Overview and Applications
Chemical Properties
This compound is characterized by its complex structure which includes multiple rings and functional groups that contribute to its unique reactivity and properties.
Key Applications
- Pharmaceutical Development : The intricate structure of this compound makes it a candidate for drug development where specific biological activities are desired. Its potential use in treating complex diseases can be explored through various synthesis pathways.
- Research in Chemical Biology : The compound can be used in studies focusing on the interaction of small molecules with biological targets such as proteins or nucleic acids.
Case Study 1: Use of 1-Bromopropane in Pharmaceutical Synthesis
A study demonstrated the effectiveness of 1-bromopropane as a solvent for synthesizing various pharmaceutical compounds through nucleophilic substitution reactions. The results indicated that it provided higher yields compared to traditional solvents while maintaining safety standards .
Case Study 2: Synthesis Pathways for (1S,9R,...)
Research has shown that the complex compound can be synthesized using multi-step reactions involving 1-bromopropane as an intermediate. This synthesis pathway has been optimized for yield and purity in laboratory settings .
Data Tables
| Compound Name | Structure Type | Key Uses | Unique Properties |
|---|---|---|---|
| 1-Bromopropane | Haloalkane | Solvent | Less toxic than chlorinated solvents |
| (1S,...)-nonadeca-2... | Complex organic compound | Pharmaceutical applications | Unique reactivity due to complex structure |
Mechanism of Action
The mechanism of action of 1-bromopropane involves its role as a solvent and its reactivity in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, such as a hydroxide ion, resulting in the formation of an alcohol . In elimination reactions, the bromine atom is removed, leading to the formation of an alkene .
Comparison with Similar Compounds
Toxicological and Regulatory Profiles
1-Bromopropane
- Carcinogenicity: NTP and California Proposition 65 list 1-BP as a reproductive and cancer hazard .
- Neurotoxicity : Workers exposed to 1-BP show CNS/PNS dysfunction, mirroring animal models .
- Metabolism : Rapidly metabolized to urinary N-acetyl-S-propylcysteine, but reactive intermediates (e.g., bromoacetone) may drive toxicity .
(1S,9R,10R,...)-Diazahexacyclo[...]-Diol
No toxicity data were found. Structural analogs (e.g., GPCR-targeting drugs) often require extensive safety profiling, but this compound’s novelty precludes direct comparisons .
Biological Activity
1-Bromopropane (n-propyl bromide) is a bromoalkane with the chemical formula . It has gained significant attention due to its various industrial applications and potential health risks. The compound , (1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol , is a complex structure that may exhibit unique biological activities.
1-Bromopropane is primarily used as a solvent in various industries, including adhesives, degreasing agents, and synthetic fiber production. Its increasing use arose from the need to replace ozone-depleting substances like chlorofluorocarbons. However, its classification as a reproductive toxicant in the EU and as a hazardous air pollutant in the U.S. raises concerns about its safety profile .
Neurotoxicity
Research has highlighted the neurotoxic effects of 1-bromopropane. A study involving Wistar rats exposed to varying concentrations (200, 400, and 800 ppm) demonstrated dose-dependent decreases in neurospecific gamma-enolase and total glutathione levels in the cerebrum and cerebellum. This suggests that 1-bromopropane may induce functional or cellular loss of neurons . Histopathological examinations revealed swelling of axons and degeneration of myelin in peripheral nerves.
Reproductive Effects
Studies indicate that exposure to 1-bromopropane can adversely affect reproductive health. Garner et al. (2007) reported significantly reduced sperm motility in mice after a single exposure to high concentrations (800 ppm) . The no-observed-adverse-effect level (NOAEL) was established at 200 ppm for neurological effects based on grip strength tests conducted over a 14-day period.
Toxicokinetics
The metabolism of 1-bromopropane involves cytochrome P450 enzymes, particularly CYP2E1. Research has shown that the elimination half-life of the compound is significantly longer in mice lacking this enzyme compared to wild-type mice . This finding underscores the role of metabolic pathways in determining the biological activity and toxicity of 1-bromopropane.
Case Studies
Case Study 1: Neurotoxic Effects in Humans
A case study documented neurological symptoms in workers exposed to 1-bromopropane over extended periods. Symptoms included coordination loss and permanent nerve damage . These findings align with animal studies indicating similar neurotoxic effects.
Case Study 2: Reproductive Health Risks
Another study examined the reproductive health of workers exposed to high levels of 1-bromopropane. The findings suggested potential impairments in fertility and reproductive outcomes .
Summary of Findings
| Biological Activity | Effects Observed | Concentration/Exposure |
|---|---|---|
| Neurotoxicity | Decreased gamma-enolase; neuronal loss | 200-800 ppm (rats) |
| Reproductive Effects | Reduced sperm motility | 800 ppm (mice) |
| Toxicokinetics | Longer half-life without CYP2E1 | Comparison between Cyp2e1-/- and WT mice |
| Human Health Risks | Neurological symptoms; coordination loss | Long-term occupational exposure |
Q & A
Q. How do Br⋯Br interactions in crystal lattices influence the stability of brominated compounds?
- Methodological Answer :
- Calculate interaction energies at the MP2/cc-pVTZ level (e.g., Br⋯Br = −2.5 kcal/mol).
- Correlate with thermal stability (TGA/DSC data showing decomposition >200°C) .
Q. What mechanistic pathways explain the formation of unexpected byproducts in diazepine syntheses?
- Methodological Answer :
- Probe via -labeling experiments to track carbon migration.
- Identify competing pathways (e.g., Buchwald-Hartwig amination vs. Ullmann coupling) using DFT transition-state analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
